
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide” is a chemical compound with the CAS Number: 344276-21-7. It has a molecular weight of 214.26 and its IUPAC name is N-cyclohexyl-4-hydroxy-2-isoxazolidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O3/c13-9-6-12 (15-7-9)10 (14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2, (H,11,14) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Medicinal Chemistry: Antibacterial Agents
The structure of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is reminiscent of the 4-quinolone class of compounds, which are known for their antibacterial properties . This compound could serve as a scaffold for developing new antibacterial agents, particularly against drug-resistant strains. Its potential modification at various positions could lead to a variety of derivatives with enhanced activity and specificity.
Synthetic Organic Chemistry: Building Blocks
This compound can be used as a building block in synthetic organic chemistry. Its oxazolidine ring is a versatile intermediate that can undergo various transformations, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science .
Biochemistry: Enzyme Inhibition Studies
Due to its unique structure, N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide may act as an inhibitor for certain enzymes. It could be used to study enzyme mechanisms or to develop enzyme-based assays for diagnostic purposes .
Pharmaceutical Research: Drug Design
The hydroxy and carboxamide functional groups present in this compound make it a potential candidate for drug design. It could interact with various biological targets through hydrogen bonding and other non-covalent interactions, which is crucial in the design of drugs with high affinity and selectivity .
Material Science: Polymer Synthesis
The functional groups in N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide could be utilized in polymer synthesis. It could act as a monomer that, when polymerized, forms materials with specific mechanical and chemical properties for industrial applications .
Analytical Chemistry: Chromatographic Standards
This compound could be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its distinct chemical structure allows for easy detection and separation in analytical techniques .
Chemical Education: Research and Teaching
In academic settings, N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide can be used to teach advanced organic synthesis techniques. It provides a practical example of how theoretical knowledge is applied in the synthesis of complex organic molecules .
Agricultural Chemistry: Pesticide Development
The structural similarity of this compound to known bioactive molecules suggests that it could be explored for the development of new pesticides. Its modification could lead to products that are effective against pests while being safe for crops and the environment .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-9-6-12(15-7-9)10(14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMPSUCTPIGSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

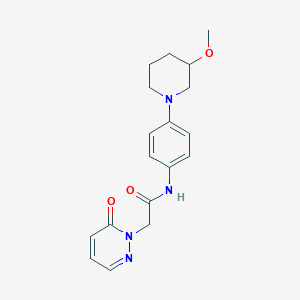
![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)

![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)
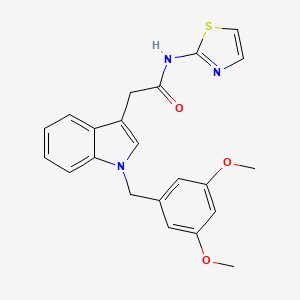
![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)
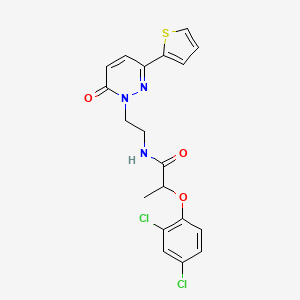
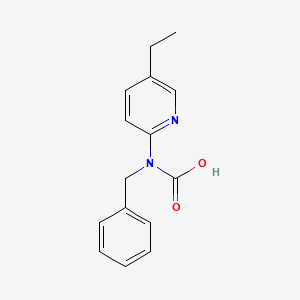
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)
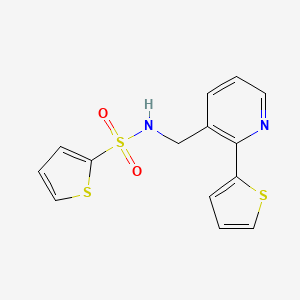
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)

